5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide
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Overview
Description
5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. This compound is characterized by its unique structure, which includes an ethenyl group, a methyl group, and an octyloxy-oxoethyl side chain. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2-methylpyridine and 2-bromoethyl octanoate.
Quaternization Reaction: The 2-methylpyridine undergoes a quaternization reaction with 2-bromoethyl octanoate in the presence of a suitable solvent such as acetonitrile. This reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the quaternary ammonium salt.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of corresponding halides or hydroxides.
Scientific Research Applications
5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium structure allows it to disrupt cell membranes, leading to increased permeability and potential cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Tetraethylammonium Bromide: Known for its use in ion transport studies.
Uniqueness
5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide is unique due to its specific structural features, such as the ethenyl group and the octyloxy-oxoethyl side chain. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
72046-65-2 |
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Molecular Formula |
C18H28BrNO2 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
octyl 2-(5-ethenyl-2-methylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C18H28NO2.BrH/c1-4-6-7-8-9-10-13-21-18(20)15-19-14-17(5-2)12-11-16(19)3;/h5,11-12,14H,2,4,6-10,13,15H2,1,3H3;1H/q+1;/p-1 |
InChI Key |
YIYUIWPRVUEWFK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC(=O)C[N+]1=C(C=CC(=C1)C=C)C.[Br-] |
Origin of Product |
United States |
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